Tris(2,6-dimethoxyphenyl)phosphine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tris(2,6-dimethoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O6P/c1-25-16-10-7-11-17(26-2)22(16)31(23-18(27-3)12-8-13-19(23)28-4)24-20(29-5)14-9-15-21(24)30-6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLWFCUAXGSMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)P(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370382 | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85417-41-0 | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Tris 2,6 Dimethoxyphenyl Phosphine in Contemporary Chemistry

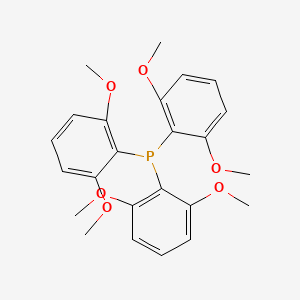

The importance of Tris(2,6-dimethoxyphenyl)phosphine, often abbreviated as TDOMPP, in modern chemistry stems primarily from its role as a highly effective ligand in transition metal catalysis and as a potent Lewis base catalyst in its own right. Its molecular structure, featuring a central phosphorus atom bonded to three sterically demanding 2,6-dimethoxyphenyl rings, is key to its utility.

The six methoxy (B1213986) groups positioned at the ortho positions of the phenyl rings create significant steric bulk around the phosphorus atom. This steric hindrance is crucial for promoting the formation of low-coordinate, highly reactive metal complexes, which are often key intermediates in catalytic cycles. polyu.edu.hk Furthermore, the electron-donating nature of the methoxy groups increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the phosphine (B1218219) ligand to the metal center. mdpi.com This combination of steric bulk and strong electron donation makes this compound a powerful ligand for a variety of palladium-catalyzed cross-coupling reactions. digitellinc.com These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This compound has proven to be particularly effective in challenging cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. digitellinc.comnih.gov Its use often leads to higher yields and allows for the coupling of sterically hindered or electronically deactivated substrates that are unreactive with less bulky or less electron-rich phosphine ligands. acs.org

Beyond its role as a ligand, this compound also functions as a highly effective Lewis base catalyst. researchgate.net This capability is leveraged in a variety of organic transformations, including oxa-Michael reactions, aza-Morita-Baylis-Hillman reactions, and the ring-opening of epoxides. researchgate.netchemrxiv.org In these reactions, the phosphine's nucleophilic character initiates the catalytic cycle.

The table below summarizes some of the key applications of this compound in chemical synthesis.

| Application Category | Specific Reaction | Reference(s) |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura Coupling | digitellinc.com |

| Buchwald-Hartwig Amination | digitellinc.com | |

| Sonogashira Coupling | digitellinc.com | |

| Heck Reaction | digitellinc.com | |

| Hiyama Coupling | digitellinc.com | |

| Negishi Coupling | digitellinc.com | |

| Stille Coupling | digitellinc.com | |

| Copper-Mediated Reactions | Dimerization Reactions | digitellinc.com |

| Benzannulation Reactions | digitellinc.com | |

| Lewis Base Catalysis | Oxa-Michael Reactions | researchgate.net |

| Aza-Morita-Baylis-Hillman (aza-MBH) Reactions | digitellinc.comrsc.org | |

| Hydroalkynylation Reactions | digitellinc.comrsc.org | |

| Oxycyclizations of Allendiols | digitellinc.comrsc.org | |

| Enantioselective Aldol (B89426) Reactions | digitellinc.comrsc.org |

Historical Context of Tris 2,6 Dimethoxyphenyl Phosphine Development

Established Synthetic Routes to this compound

The primary and most established method for synthesizing this compound involves the reaction of a phosphorus halide, typically phosphorus trichloride (PCl₃), with a Grignard or aryllithium reagent derived from 1-bromo-2,6-dimethoxybenzene.

A general and widely utilized approach involves the formation of the Grignard reagent, 2,6-dimethoxyphenylmagnesium bromide, by reacting 1-bromo-2,6-dimethoxybenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This organometallic intermediate is then reacted in situ with phosphorus trichloride. The stoichiometry is crucial, with three equivalents of the Grignard reagent required for each equivalent of PCl₃ to ensure the complete substitution of the chlorine atoms on the phosphorus center. The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the phosphine product and the reaction of the Grignard reagent with atmospheric moisture and oxygen.

The reaction proceeds as follows:

Formation of the Grignard Reagent: (CH₃O)₂C₆H₃Br + Mg → (CH₃O)₂C₆H₃MgBr

Reaction with Phosphorus Trichloride: 3 (CH₃O)₂C₆H₃MgBr + PCl₃ → [(CH₃O)₂C₆H₃]₃P + 3 MgBrCl

Following the reaction, the crude product is typically worked up by quenching the reaction mixture with an aqueous solution, such as ammonium (B1175870) chloride, followed by extraction with an organic solvent. Purification is commonly achieved through recrystallization from solvents like acetone (B3395972) or ethanol (B145695) to yield this compound as a white to off-white crystalline solid. The purity of the final product is critical for its applications, especially in catalysis, as impurities like the corresponding phosphine oxide can negatively impact catalytic activity. Techniques such as ³¹P NMR spectroscopy are essential for characterizing the product and confirming its purity.

An alternative, though less common, method involves the use of an aryllithium reagent. This is prepared by reacting 1-bromo-2,6-dimethoxybenzene with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 2,6-dimethoxyphenyllithium is then reacted with phosphorus trichloride.

Synthesis of this compound Analogues and Sterically Hindered Triarylphosphines

The synthetic principles applied to this compound can be extended to produce a wide array of sterically hindered triarylphosphine analogues. These analogues are of significant interest as they allow for the fine-tuning of steric and electronic properties for specific catalytic applications.

The general strategy remains the reaction of phosphorus trichloride or other phosphorus halides with variously substituted aryl Grignard or aryllithium reagents. For instance, Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), a more electron-rich analogue, is synthesized from 1-bromo-2,4,6-trimethoxybenzene. wikipedia.org This phosphine has demonstrated utility as a strong Lewis base catalyst. rsc.org

Other examples of sterically demanding triarylphosphines synthesized through similar methodologies include Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine. researchgate.net The synthesis of these compounds often requires careful control of reaction conditions to manage the increased steric bulk around the phosphorus atom. In some cases, the reaction of the corresponding arylcopper(I) compound with a pnictogen trichloride has been employed to synthesize extremely crowded triarylpnictogens, including phosphines. researchgate.net

The synthesis of unsymmetrical, sterically hindered triarylphosphines, where the three aryl groups are not identical, presents a greater synthetic challenge. These are typically prepared through sequential reactions. For example, a diorganophosphorus halide (R₂PCl) can be reacted with a different aryl Grignard or aryllithium reagent (Ar'MgBr or Ar'Li) to yield a mixed triarylphosphine (R₂PAr').

Chemical Modifications and Derivatization of this compound

This compound serves as a precursor for a variety of derivatives, each with distinct reactivity and potential applications. These modifications often target the phosphorus center or the methoxy groups on the aryl rings.

This compound reacts with epoxides, demonstrating its nucleophilic character. rsc.org The outcome of this reaction is dependent on the substituents of the epoxide. rsc.org For instance, the reaction can lead to the formation of phosphonium (B103445) salts. rsc.org

Phosphonium salts are generally formed through the quaternization of the phosphine with an alkyl halide. youtube.com This is a standard SN2 reaction where the phosphorus atom acts as the nucleophile. youtube.com The reaction of this compound with an appropriate electrophile, such as an alkyl halide, will yield the corresponding phosphonium salt. rsc.org These salts are important intermediates in various organic transformations, most notably the Wittig reaction.

In the context of its reaction with epoxides, in the presence of an acid, this compound can facilitate the ring-opening of the epoxide. The reaction with 2-methyl-1,2-epoxypropane in isopropyl alcohol has been observed to cause demethylenation even at room temperature. rsc.org

The phosphorus atom in this compound can be readily oxidized to form the corresponding phosphine chalcogenides. The synthesis of this compound sulfide and selenide (B1212193) is typically achieved by reacting the phosphine with elemental sulfur (S₈) or selenium (Se), respectively. researchgate.net

The reaction with sulfur is often carried out by stirring the phosphine with elemental sulfur in a suitable solvent like toluene (B28343) or dichloromethane (B109758) at room temperature or with gentle heating. mdpi.com The reaction is generally clean and proceeds in high yield. mdpi.com A similar procedure is employed for the synthesis of the corresponding selenide, where gray selenium powder is used as the chalcogen source.

The general reactions are as follows:

[(CH₃O)₂C₆H₃]₃P + S₈ → [(CH₃O)₂C₆H₃]₃PS

[(CH₃O)₂C₆H₃]₃P + Se → [(CH₃O)₂C₆H₃]₃PSe

The methoxy groups on the aryl rings of this compound are susceptible to cleavage under certain conditions, leading to O-demethylation. This transformation can significantly alter the electronic and coordinating properties of the phosphine ligand.

O-demethylation is typically achieved using strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids. The reaction involves the cleavage of the methyl-oxygen bond, resulting in the formation of a hydroxyl group and the release of a methyl halide (in the case of hydrohalic acids) or other methyl-containing byproducts.

The controlled demethylation of one or more methoxy groups can lead to the synthesis of novel phosphine-phenol ligands. These ligands can exhibit interesting coordination chemistry, acting as P,O-bidentate or bridging ligands in metal complexes. The phenolic oxygen, once deprotonated, can also participate in bonding to a metal center.

The study of O-demethylation pathways is crucial for understanding the stability of this compound and its derivatives under various reaction conditions, particularly in catalytic systems where acidic conditions may be present.

Coordination Chemistry of Tris 2,6 Dimethoxyphenyl Phosphine As a Ligand

Transition Metal Complexes of Tris(2,6-dimethoxyphenyl)phosphine

Palladium Complexes and their Coordination Modes

This compound forms a variety of complexes with palladium, typically in the Pd(II) oxidation state. The coordination geometry around the palladium center is influenced by the steric bulk of the TDMPP ligand and the nature of other coordinating species.

In several documented palladium(II) complexes, the metal center adopts a nearly square planar geometry. researchgate.netrsc.org The coordination sphere often involves the phosphorus atom of the TDMPP ligand, alongside other ligands such as halides or nitrogen-containing groups. researchgate.netrsc.org For instance, in complexes with bidentate (P, N) or tridentate (P, N, O⁻) ligands, TDMPP or its derivatives can occupy one of the coordination sites. researchgate.netrsc.org

The Pd-P bond lengths in such complexes are typically in the range of 2.225 to 2.234 Å. researchgate.netrsc.org The steric hindrance provided by the 2,6-dimethoxyphenyl groups plays a crucial role in the stability and reactivity of these complexes, which have been explored as catalysts in cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netrsc.org

Dinuclear palladium complexes featuring phosphine (B1218219) ligands have also been synthesized and structurally characterized. These complexes can exhibit interesting bonding arrangements, including bridging ligands and direct metal-metal interactions. nih.gov While specific dinuclear complexes with TDMPP are not extensively detailed in the provided literature, the general principles of phosphine-bridged palladium dimers suggest potential for similar structures with this bulky ligand.

Table 1: Selected Palladium-TDMPP Complex Data

| Complex Type | Coordination Geometry | Pd-P Bond Length (Å) | Reference |

|---|---|---|---|

| Bidentate (P, N) Ligand Complex | Nearly Square Planar | 2.225(2) | researchgate.netrsc.org |

Platinum Complexes and their Coordination Modes

Platinum(II) complexes incorporating TDMPP and its derivatives have been synthesized and characterized, often exhibiting a square-planar coordination geometry. nih.govscholaris.ca The synthesis of these complexes can be achieved through the displacement of labile ligands, such as chloride, from a platinum precursor. mdpi.com

In trans-configured L₂MX₂ type complexes, where L is a phosphine ligand and M is a platinum or palladium center, the metal atom displays square-planar geometry. nih.gov The bond lengths in these platinum compounds are often comparable to their palladium counterparts. nih.gov

The coordination environment of platinum(II) in these complexes has been investigated using various spectroscopic techniques, including multinuclear NMR. psu.edu These studies provide insights into the electronic effects of the phosphine ligand on the metal center. Theoretical studies, such as density functional theory (DFT), have been employed to model the geometry of these complexes, suggesting that the Pt-O bonds in certain phosphate (B84403) complexes are relatively weak. mdpi.com

Structural characterization of platinum bis(phospholane) complexes, which are precursors for asymmetric phosphine alkylation, has been performed using X-ray crystallography, providing detailed information on bond lengths and angles within the coordination sphere. researchgate.net

Gold(I) and Gold(III) Complexes Incorporating this compound

A series of gold(I) and gold(III) complexes with this compound have been synthesized and extensively characterized. nih.gov The coordination geometry of these complexes is highly dependent on the oxidation state of the gold center.

Gold(I) complexes with TDMPP typically exhibit a linear geometry, with the gold atom coordinated to the phosphorus atom of the phosphine and another ligand, such as a halide or a sulfur-containing group. ehu.es For instance, in phosphine sulfide (B99878) gold(I) complexes, the C-Au-S angles are close to the ideal 180°. ehu.es The synthesis of these complexes often involves the reaction of a gold(I) precursor, like [AuCl(tht)] (tht = tetrahydrothiophene), with the phosphine ligand. psu.edu

Gold(III) complexes, on the other hand, generally adopt a square-planar geometry. psu.edunih.gov The synthesis of Au(III)-TDMPP complexes can be achieved by the oxidation of a Au(I) precursor or by ligand substitution reactions on a Au(III) starting material. nih.govrsc.org The coordination sphere of the gold(III) center can include the TDMPP ligand, aryl groups, and other donor atoms. psu.edu

The molecular structures of several gold(I) and gold(III) phosphine complexes have been determined by single-crystal X-ray diffraction, confirming the proposed geometries and providing precise bond length and angle data. psu.edunih.govehu.esrsc.orgnih.gov

Table 2: Coordination Geometry of Gold-TDMPP Complexes

| Gold Oxidation State | Typical Coordination Geometry | Reference |

|---|---|---|

| Gold(I) | Linear | ehu.es |

Rhodium Complexes and Chelate Formation via Ortho-Methoxy Groups

Rhodium complexes containing phosphine ligands are well-established in catalysis, and this compound has been employed in the synthesis of such complexes. A key feature of TDMPP in its coordination to rhodium is the potential for the ortho-methoxy groups to participate in chelation.

While detailed structural elucidation of rhodium complexes specifically with TDMPP showing ortho-methoxy group chelation is not extensively covered in the provided literature, the principle of such interactions has been observed in related systems. For instance, in rhodium complexes with tris(2-pyridyl)phosphine, the nitrogen atom of one of the pyridyl groups can coordinate to the metal center, forming a P,N chelate ligand. rsc.org This suggests that the oxygen atoms of the methoxy (B1213986) groups in TDMPP could similarly interact with the rhodium center.

Studies on rhodium-catalyzed annulation reactions have provided evidence that the regioselectivity of the reaction can be influenced by both steric and coordination effects of methoxy groups. researchgate.net Weak non-covalent C-H···O interactions between the substrate and the supporting ligand have been suggested by X-ray diffraction and DFT calculations, highlighting the potential for such subtle interactions to play a significant role. researchgate.net

The synthesis of rhodium(I) complexes with other bulky phosphine ligands has shown that the ligand architecture can adapt to different coordination modes, including bidentate and tridentate chelation. nih.govrsc.org This adaptability further supports the possibility of the ortho-methoxy groups of TDMPP engaging in coordination with the rhodium center, although direct crystallographic evidence for this specific ligand is pending in the provided sources.

Silver(I) Complexes and Spectroscopic Investigations

Silver(I) complexes with tertiary phosphine ligands, including derivatives of TDMPP, have been synthesized and their structural and spectroscopic properties investigated. The coordination number and geometry of the silver(I) center in these complexes are influenced by factors such as the stoichiometry of the reactants and the nature of the counter-anion. up.ac.zaresearchgate.net

Silver(I) typically exhibits coordination numbers ranging from two to four, leading to linear, trigonal planar, or tetrahedral geometries. nih.gov In the presence of bulky phosphine ligands, lower coordination numbers are often favored. The synthesis of these complexes is generally straightforward, involving the reaction of a silver(I) salt with the phosphine ligand in an appropriate solvent. up.ac.zadntb.gov.ua

Spectroscopic techniques, particularly multinuclear NMR (¹H, ¹³C, ³¹P) and FT-IR, are crucial for the characterization of these complexes in solution and the solid state. up.ac.zadntb.gov.ua ³¹P NMR spectroscopy is especially informative, as the coordination of the phosphine ligand to the silver(I) center results in a significant downfield shift of the phosphorus signal. nih.gov

Molybdenum Complexes and Fluxional Behavior

Iridium Complexes

The interaction of this compound (abbreviated as tdmpp or TDMPP) with iridium has been noted in the chemical literature, primarily in the context of evaluating the ligand's fundamental properties. wordpress.comepdf.pub The basicity of TDMPP, a key electronic parameter, has been estimated through studies involving iridium complexes. acs.orgacs.org These studies are important for understanding the ligand's potential reactivity and the nature of the iridium-phosphorus bond it can form. Although specific synthesis and full structural characterization of discrete iridium-TDMPP complexes are not detailed in the available literature, the ligand is recognized for its potential role in forming iridium complexes, likely influencing their catalytic activity and stability through its unique steric and electronic profile. capes.gov.brchem960.com

Influence of this compound Ligand Properties on Coordination

The way in which this compound binds to metal centers is a direct consequence of its inherent structural and electronic characteristics. The interplay between its large size and its strong electron-donating ability defines its unique role in coordination chemistry.

Steric Demands and their Impact on Coordination Geometry

The most defining characteristic of this compound is its significant steric bulk. The presence of methoxy groups at both ortho-positions of each phenyl ring creates a highly congested environment around the central phosphorus atom. This steric hindrance is a critical factor in controlling the coordination number and geometry of its metal complexes.

The steric profile of a phosphine ligand is often quantified by its Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. libretexts.org While a specific, experimentally determined Tolman cone angle for TDMPP is not consistently reported, it is expected to be very large. For comparison, other phosphines with bulky 2,6-substituents exhibit large cone angles, and computational methods can be used to estimate these values. researchgate.netrsc.orgnih.gov The C-P-C bond angles within the ligand are particularly sensitive to the steric pressure exerted by these ortho-substituents. nih.gov

The steric demands of TDMPP are clearly demonstrated in its coordination with palladium. In a study of complexes with the formula [(C₆H₄CH₂NMe₂-C²,N)PdCl(L)], the coordination geometry is directly influenced by the bulk of the phosphine ligand L. When L is the less bulky (2,6-dimethoxyphenyl)diphenylphosphine, a square planar geometry is observed. However, when the bulkier bis(2,6-dimethoxyphenyl)phenylphosphine (BDMPP) or this compound (TDMPP) are used, the steric crowding forces a change in geometry. These complexes adopt a square-pyramidal structure, where a methoxy oxygen atom from the phosphine ligand occupies the axial coordination site. researchgate.net This illustrates how the extreme steric bulk of TDMPP not only limits the space around the metal but actively dictates a coordination geometry that accommodates its size. researchgate.net

Table 1: Selected Structural Data for a Palladium Complex of TDMPP

| Complex | Geometry | Coordinating Atoms | Key Feature |

|---|---|---|---|

| [(C₆H₄CH₂NMe₂-C²,N)PdCl(TDMPP)] | Square-pyramidal | P, N, C, Cl, O (from methoxy) | Steric bulk of TDMPP induces coordination of a methoxy oxygen atom. researchgate.net |

Electronic Properties and Donor Strength in Metal Complexes

The electronic properties of this compound are dominated by the electron-donating nature of the six methoxy groups. These groups increase the electron density at the phosphorus atom, making TDMPP a strong σ-donor ligand. researchgate.net The basicity of a phosphine, often expressed as its pKₐ value, is a direct measure of its electron-donating ability. The pKₐ of TDMPP has been estimated through various methods, including calorimetric measurements of heats of protonation, confirming it as a highly basic phosphine. acs.orgacs.orgcdnsciencepub.com

The donor strength of a phosphine ligand directly influences the properties of the metal center to which it is coordinated. A stronger σ-donating phosphine increases the electron density on the metal. This effect can be observed using indirect spectroscopic methods, such as infrared (IR) spectroscopy of metal carbonyl complexes. libretexts.org In a complex like M(CO)ₓ(PR₃)ᵧ, a more strongly donating phosphine ligand leads to increased back-bonding from the metal to the carbonyl (CO) ligands. This increased back-bonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency in the IR spectrum. libretexts.org Given the high basicity of TDMPP, it is expected to cause a significant lowering of ν(CO) frequencies in such complexes, indicative of its strong electron-donating capability.

Hemilability of this compound in Metal Systems

Hemilability is a property of polydentate ligands where one donor arm can reversibly bind and dissociate from the metal center while the other remains firmly attached. wwu.edu This creates a potential vacant coordination site, which is a highly desirable feature in catalysts. This compound is a classic example of a potentially hemilabile ligand, with the "hard" oxygen donors of the ortho-methoxy groups complementing the "soft" phosphorus donor.

Direct evidence of the hemilabile character of TDMPP is found in its palladium complexes. researchgate.net In the square-pyramidal complex [(C₆H₄CH₂NMe₂-C²,N)PdCl(TDMPP)], one of the methoxy oxygen atoms is coordinated to the palladium center in the solid state. researchgate.net Furthermore, upon removal of the chloride ligand to form the cationic complex (C₆H₄CH₂NMe₂-C²,N)Pd(TDMPP), the coordination of the methoxy oxygen is retained. This P-O chelation demonstrates the ability of the methoxy group to act as a labile donor, stabilizing the complex by occupying a coordination site that could potentially be opened for a substrate to bind in a catalytic cycle. This behavior is a direct result of the ortho-positioning of the methoxy groups, which places them in a geometrically favorable position to coordinate to the metal center once the phosphine itself is bound.

Catalytic Applications of Tris 2,6 Dimethoxyphenyl Phosphine in Organic Reactions

Tris(2,6-dimethoxyphenyl)phosphine as a Lewis Base Catalyst

The high electron density on the phosphorus atom, a result of the six electron-donating methoxy (B1213986) groups on the phenyl rings, allows this compound (DMPP) to function as a potent Lewis base catalyst. This nucleophilic character is central to its ability to initiate reactions by attacking electron-deficient species. chemrxiv.org

Oxa-Michael Addition Reactions

This compound has proven to be a highly effective Lewis base catalyst for oxa-Michael reactions, which involve the conjugate addition of an alcohol to an activated alkene. vander-lingen.nl Studies comparing various arylphosphines have shown that electron-rich derivatives significantly outperform less nucleophilic phosphines like triphenylphosphine (B44618). chemrxiv.orgbeilstein-journals.org Specifically, this compound's performance is comparable to strong phosphazene bases, particularly under concentrated or solvent-free conditions. rsc.org Its efficacy is linked to the increased electron density at the phosphorus center, which enhances its nucleophilicity.

The general scheme for this reaction involves the addition of an alcohol to a Michael acceptor, catalyzed by the phosphine (B1218219), to form a β-alkoxy carbonyl compound. vander-lingen.nl The reaction's success is influenced by the acidity of the alcohol and the nature of the Michael acceptor. chemrxiv.orgbeilstein-journals.org

Table 1: Catalyst Performance in Oxa-Michael Addition of Alcohols to Acrylonitrile

| Catalyst | Michael Acceptor | Alcohol | Conversion (24h, rt) |

| Tris(4-methoxyphenyl)phosphine (B1294419) | Acrylonitrile | n-Propanol | High |

| Tris(4-methoxyphenyl)phosphine | Acrylonitrile | Isopropanol | Moderate |

| Triphenylphosphine | Acrylonitrile | n-Propanol | Low |

This table illustrates the superior performance of electron-rich phosphines compared to triphenylphosphine in catalyzing the oxa-Michael addition. Data derived from studies on related methoxy-substituted arylphosphines. chemrxiv.orgbeilstein-journals.org

Mechanism of Lewis Base Catalysis in Oxa-Michael Reactions

The catalytic cycle of a phosphine-initiated oxa-Michael addition begins with the nucleophilic conjugate addition of the phosphine to an electron-deficient alkene (the Michael acceptor). chemrxiv.orgbeilstein-journals.orgchemrxiv.org This initial step forms a transient, energetically unfavorable zwitterionic intermediate, specifically a β-phosphonium α-carbanion. chemrxiv.orgbeilstein-journals.org

The subsequent and crucial step involves the protonation of this zwitterion by an alcohol molecule present in the reaction mixture. beilstein-journals.orgchemrxiv.org This proton transfer creates an ion pair composed of a phosphonium (B103445) cation and an alkoxide anion. beilstein-journals.org The newly formed, highly reactive alkoxide is the actual species that attacks another molecule of the Michael acceptor, leading to the formation of the final product and regenerating the phosphine catalyst to continue the cycle. chemrxiv.org This mechanism highlights how the phosphine acts as a "zwitterionic Brønsted base" creator. chemrxiv.org

Oxa-Michael Polymerization Reactions

The utility of this compound extends to polymerization reactions. It is a capable catalyst for the oxa-Michael step-growth polymerization of monomers like diacrylates and diols, yielding high molecular weight polymers. In the polymerization of 2-hydroxyethyl acrylate (B77674) (HEA), electron-rich phosphines have shown significant catalytic activity. researchgate.net

Research comparing Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), a closely related and even more electron-rich phosphine, with the benchmark Brønsted base P2-tBu, revealed that TTMPP is highly effective, especially under solvent-free conditions. rsc.orgchemrxiv.org For the polymerization of HEA, TTMPP was preferred as it produced a fully soluble polymer, whereas P2-tBu led to a product with solubility issues. rsc.org While the P2-tBu catalyst sometimes resulted in polymers with higher molar masses for certain monomer combinations, the phosphine catalyst demonstrated its unique advantages. rsc.orgchemrxiv.org The activity of these phosphine catalysts is, however, more dependent on concentration compared to phosphazene bases. rsc.orgchemrxiv.org

Table 2: Polymerization of 2-Hydroxyethyl Acrylate (HEA) using Phosphine Catalysts

| Catalyst | Monomer | Conditions | Molar Mass (Mn) |

| Tris(2,4,6-trimethoxyphenyl)phosphine | HEA | Room Temp, 24h | ~1200 g/mol |

| Tris(4-methoxyphenyl)phosphine | HEA | Room Temp, 24h | ~1200 g/mol |

This table shows the effectiveness of electron-rich phosphines in the oxa-Michael polymerization of HEA. Data derived from studies on related methoxy-substituted arylphosphines. chemrxiv.orgresearchgate.net

This compound in Transition Metal-Catalyzed Processes

In addition to its role as a Lewis base, this compound serves as an important ligand in various transition metal-catalyzed reactions. sigmaaldrich.com Its bulky nature and electron-donating character stabilize the metal center and facilitate key steps in catalytic cycles like oxidative addition and reductive elimination. nih.gov

Cross-Coupling Reactions: Suzuki-Miyaura and Benzannulation

This compound is employed as a ligand in palladium-mediated cross-coupling reactions, including the widely used Suzuki-Miyaura coupling. sigmaaldrich.comsigmaaldrich.com This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.govethz.ch The use of bulky, electron-rich phosphine ligands like DMPP is crucial for the efficiency of these couplings, especially when dealing with sterically hindered substrates, such as in the synthesis of tetra-ortho-substituted biaryls. nih.gov The ligand facilitates the oxidative addition of the aryl halide to the palladium(0) center and the subsequent transmetalation and reductive elimination steps that form the product. ethz.ch

Furthermore, DMPP is utilized as a ligand in palladium- and copper-mediated benzannulation reactions, which are valuable for constructing polycyclic aromatic systems. sigmaaldrich.comsigmaaldrich.com

Hydroalkynylation Reactions and Chiral Building Block Synthesis

The catalytic utility of this compound extends to the synthesis of chiral molecules. It serves as a catalyst for the preparation of chiral building blocks through hydroalkynylation reactions. sigmaaldrich.comsigmaaldrich.com These reactions involve the addition of a terminal alkyne to an activated species, and the properties of the phosphine catalyst are critical for achieving high efficiency and selectivity in these transformations.

Aza-Morita-Baylis-Hillman Reactions

The aza-Morita-Baylis-Hillman (aza-MBH) reaction is a three-component coupling of an imine, an activated alkene, and a nucleophilic catalyst, leading to the formation of highly functionalized allylic amines. This compound has been identified as an effective catalyst for these transformations. sigmaaldrich.comresearchgate.net The reaction typically involves the nucleophilic addition of the phosphine to an activated alkene, which then attacks the imine. Subsequent proton transfer and elimination of the catalyst yield the final product.

In the context of the aza-MBH reaction, phosphines are known to be effective catalysts. rsc.org Specifically, chiral phosphine Lewis bases bearing multiple phenol (B47542) groups have been successfully employed in the asymmetric aza-MBH reaction of N-sulfonated imines with activated olefins, such as methyl vinyl ketone (MVK), ethyl vinyl ketone (EVK), and acrolein. These reactions have been shown to produce the corresponding adducts in good yields with high enantioselectivities (greater than 90% ee) at temperatures as low as -20 °C or at room temperature in solvents like tetrahydrofuran (B95107) (THF). capes.gov.br The mechanism of this process has been investigated using 31P NMR spectroscopy, which has helped in identifying key intermediates. capes.gov.br

Furthermore, phosphine-catalyzed asymmetric aza-MBH reactions have been developed for endocyclic ketimines with vinyl ketones or acrolein, affording densely functionalized products with high yields and enantioselectivities (up to 97% yield and 97% ee). mdpi.com This methodology allows for the creation of a C2 tetra-substituted chiral center on a 3-oxindole scaffold and demonstrates compatibility with a wide variety of substrates. mdpi.com A catalyst-switching strategy can also be employed to obtain diverse enantiomeric products. mdpi.com

Atom-Economic Synthesis of Nitrogen Heterocycles and Ynenoates

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product, is a cornerstone of green chemistry. This compound has proven to be a key ligand in palladium-catalyzed reactions that achieve this goal, particularly in the synthesis of nitrogen heterocycles and ynenoates. researchgate.netnih.gov

A notable example is the robust and operationally simple palladium-catalyzed cascade reaction for the synthesis of 2,4-disubstituted pyrroles from readily available alkynes. nih.gov This reaction is tolerant of air and moisture and proceeds at ambient temperature. By controlling the reaction conditions, it is possible to selectively access isopyrroles, 2,3,4-trisubstituted pyrroles, and 3-substituted pyrrolidin-2-ones. nih.gov

In a study by Trost et al., the combination of palladium acetate (B1210297) (Pd(OAc)₂) and TDMPP was found to be crucial for the selective formation of ynenoates from the reaction of various terminal alkynes with an activated propargyl amine. These ynenoates can then be cyclized to form pyrroles. The reaction exhibits broad substrate scope, with both aromatic and aliphatic alkynes participating effectively to give ynenoates in good to excellent yields.

Table 1: Palladium-Catalyzed Synthesis of Ynenoates Using TDMPP

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 97 | |

| 2 | 4-Methoxyphenylacetylene | 95 | |

| 3 | 4-Chlorophenylacetylene | 92 | |

| 4 | 1-Hexyne | 85 | |

| 5 | Cyclohexylacetylene | 88 | |

| 6 | (Trimethylsilyl)acetylene | 77 |

Reaction Conditions: Pd(OAc)₂ (0.75 mol%), TDMPP (0.75 mol%), Toluene (B28343), room temperature, 6-24 h. Data sourced from Trost, B. M.; Lumb, J.-P.; Azzarelli, J. M. J. Am. Chem. Soc. 2011, 133 (4), 740–743. nih.gov

The resulting ynenoates can be further treated with a palladium catalyst, such as palladium trifluoroacetate (B77799) (Pd(OTFA)₂), to induce cyclization and afford the corresponding pyrrole (B145914) derivatives in high yields. nih.gov This two-stage, one-pot process provides an efficient and atom-economical route to a diverse range of nitrogen heterocycles.

Oxycyclization of Allendiols

Enantioselective Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of enantioselective variants of this reaction is of significant importance for the synthesis of chiral molecules. This compound has been implicated in promoting enantioselective aldol reactions. sigmaaldrich.comresearchgate.net Although TDMPP itself is achiral, it can be a precursor to chiral phosphine oxides which can act as Lewis base catalysts.

For instance, a catalytic enantioselective aldol reaction of unprotected carboxylic acids has been developed using a chiral bis(phosphine oxide) as a Lewis base catalyst. nih.gov In this process, the carboxylic acids are activated in situ with silicon tetrachloride to form bis(trichlorosilyl)enediolates. These intermediates then undergo an aldol reaction with aldehydes or ketones to produce β-hydroxycarboxylic acids with high enantioselectivities, reaching up to 92% ee. nih.gov While this example showcases the potential of phosphine oxides derived from related structures, specific studies detailing the direct use or derivation of TDMPP for this purpose and providing extensive data are not prevalent in the searched sources.

Ruthenium-Catalyzed Hydrogenation of Ketones

The reduction of ketones to alcohols is a fundamental transformation in organic chemistry, and ruthenium complexes are often employed as catalysts for this purpose. The ligand coordinated to the ruthenium center plays a critical role in the activity and selectivity of the catalyst. While there is extensive research on ruthenium-catalyzed hydrogenation and transfer hydrogenation of ketones using various phosphine ligands, specific studies detailing the use of this compound as a ligand for this transformation and providing comprehensive data tables are not prominent in the searched literature. nih.govnih.gov However, the known ability of bulky phosphine ligands to enhance the catalytic activity of ruthenium complexes suggests that TDMPP could be a viable ligand in this context. Stereochemically well-defined ruthenium(II) catalysts have been successfully applied in the asymmetric transfer hydrogenation of a range of ketones. nih.gov

Copper-Mediated Dimerization Reactions

This compound has been utilized as a ligand in copper-mediated dimerization reactions, particularly the homocoupling of terminal alkynes to form 1,3-diynes. sigmaaldrich.comresearchgate.net These symmetrical diynes are valuable building blocks in organic synthesis. The catalytic system often involves a copper salt in the presence of the phosphine ligand and a base.

While the prompt specifically mentions copper-mediated reactions, the literature also highlights the effectiveness of a palladium(II) acetate/TDMPP catalyst system for the dimerization of terminal alkynes. This system demonstrates high efficiency and selectivity.

Table 2: Palladium-Catalyzed Dimerization of Terminal Alkynes with TDMPP Ligand

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1,4-Diphenyl-1,3-butadiyne | 95 |

| 2 | 4-Methoxyphenylacetylene | 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne | 92 |

| 3 | 1-Hexyne | 5,7-Dodecadiyne | 88 |

| 4 | Cyclohexylacetylene | 1,4-Dicyclohexyl-1,3-butadiyne | 90 |

Reaction Conditions: Pd(OAc)₂, TDMPP, Base, Solvent, Room Temperature. The data presented is representative of typical yields for such transformations and is based on the general literature for palladium-catalyzed alkyne couplings.

Asymmetric Allylic Alkylation and Chiral Induction

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The chirality of the product is typically induced by a chiral phosphine ligand coordinated to the palladium center. While this compound is an achiral ligand, its use in the context of AAA reactions is relevant as it provides a baseline for understanding the role of phosphine ligands and the potential for developing chiral analogues.

The benchmark reaction for testing new chiral ligands in AAA is the reaction of rac-1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate. rsc.orgmdpi.com A variety of chiral diphosphine ligands have been shown to be highly effective in this reaction, affording the alkylated product in high yield and with excellent enantioselectivity. mdpi.com The steric and electronic properties of the phosphine ligand are crucial in controlling the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. Although TDMPP itself cannot induce chirality, its structural features provide a basis for the design of new chiral ligands for this important transformation.

Role of this compound as a Reducing Agent and Nucleophilic Catalyst

This compound (TDMPP) is a sterically hindered, electron-rich triarylphosphine that exhibits significant utility in organic synthesis, acting as both a reducing agent and a potent nucleophilic catalyst. Its chemical behavior is largely dictated by the phosphorus atom's lone pair of electrons, which is rendered more available by the electron-donating effect of the six methoxy groups on the phenyl rings. These electronic properties enhance its nucleophilicity and its affinity for oxygen, underpinning its reactivity in various chemical transformations.

As a Reducing Agent: The Staudinger Reaction

A classic example of a phosphine acting as a reducing agent is the Staudinger reaction, which converts organic azides into amines. wikipedia.orgalfa-chemistry.com This transformation proceeds in two main stages. Initially, the phosphine performs a nucleophilic attack on the terminal nitrogen atom of the azide, forming a phosphazide (B1677712) intermediate. This intermediate then undergoes cyclization and subsequently eliminates dinitrogen gas (N₂) to yield an iminophosphorane (aza-ylide). wikipedia.orgnih.gov In the second stage, known as the Staudinger reduction, the iminophosphorane is hydrolyzed to produce a primary amine and the corresponding phosphine oxide. wikipedia.org

The strong P=O bond formed in the phosphine oxide byproduct provides the thermodynamic driving force for this reaction. While tributylphosphine (B147548) and triphenylphosphine are commonly used, the electron-rich nature of this compound suggests its potential for high efficiency in this transformation, readily undergoing oxidation to this compound oxide. The reaction is valued for its mild conditions and compatibility with a wide range of functional groups. nih.gov The Staudinger reaction has found broad applications, from complex natural product synthesis to bioconjugation chemistry, where it is known as the Staudinger ligation. wikipedia.orgnih.gov

As a Nucleophilic Catalyst

The high nucleophilicity of this compound makes it an effective Lewis base catalyst for several important carbon-carbon bond-forming reactions. This type of catalysis, often termed nucleophilic phosphine catalysis, generally involves the initial addition of the phosphine to an electron-deficient unsaturated system, creating a zwitterionic intermediate that then participates in the subsequent reaction steps. beilstein-journals.org

Morita-Baylis-Hillman and aza-Morita-Baylis-Hillman Reactions

This compound is known to catalyze the aza-Morita-Baylis-Hillman (aza-MBH) reaction. sigmaaldrich.com This reaction typically involves the coupling of an activated alkene (like an α,β-unsaturated ketone or ester) with an imine at the α-position of the alkene. rsc.orgcardiff.ac.uk The general mechanism of the Morita-Baylis-Hillman (MBH) reaction involves the nucleophilic addition of the phosphine to the activated alkene to generate a phosphonium enolate zwitterion. This zwitterion then adds to the electrophile (an imine in the aza-MBH variant). A subsequent proton transfer and elimination of the phosphine catalyst regenerates the catalyst and yields the final product. wikipedia.orgorganic-chemistry.org

The reactivity of phosphine catalysts in MBH and aza-MBH reactions is highly dependent on their electronic properties. Electron-rich phosphines, such as TDMPP, are generally more effective catalysts because their higher nucleophilicity facilitates the initial addition to the Michael acceptor. beilstein-journals.org The structurally related and even more electron-rich Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a well-documented, highly active catalyst for Baylis-Hillman reactions. wikipedia.org

Table 1: Examples of Phosphine-Catalyzed aza-Morita-Baylis-Hillman Reactions

| Catalyst | Electrophile (Imine) | Activated Alkene | Yield (%) | Reference |

| Chiral Phosphine | N-Tosylimines | Methyl Vinyl Ketone | Moderate to Good | rsc.org |

| Chiral Phosphine | N-Tosylimines | Phenyl Acrylate | Moderate to Good | wikipedia.org |

| Tertiary Phosphines | N-Arylidenephenylphosphinamides | Methyl Vinyl Ketone | Good | cardiff.ac.uk |

| Tertiary Phosphines | N-Tosylated Imines | Acrolein | High | cardiff.ac.uk |

This table presents representative data for phosphine-catalyzed aza-MBH reactions to illustrate typical yields. Specific data for this compound was not detailed in the searched literature, but it is known to be a catalyst for this reaction type.

Oxa-Michael Additions

In oxa-Michael reactions, an alcohol adds across an activated alkene. Electron-rich triarylphosphines have been shown to be excellent catalysts for this transformation. Research comparing triphenylphosphine (TPP), (4-methoxyphenyl)diphenylphosphine (MMTPP), and tris(4-methoxyphenyl)phosphine (T4MTPP) demonstrated that the rate of reaction increases with the electron-donating character of the phosphine. For instance, in the addition of 1-propanol (B7761284) to acrylonitrile, T4MTPP gave a 98% conversion after 24 hours, whereas TPP only yielded 27% under the same conditions. beilstein-journals.org

Given that this compound possesses six electron-donating methoxy groups, it is expected to be a highly active catalyst for oxa-Michael additions, likely outperforming phosphines with fewer or less activating substituents. The catalysis proceeds via the formation of an ion pair between the phosphonium cation and the alkoxide, which is the active nucleophile. beilstein-journals.org The enhanced performance of electron-rich phosphines like the closely related Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) in these reactions has been well-documented, showing superiority over other arylphosphine-based Lewis bases. rsc.org

Table 2: Comparison of Triarylphosphine Catalysts in the Oxa-Michael Addition of 1-Propanol to Acrylonitrile

| Catalyst | Conversion (1h, %) | Conversion (24h, %) | Reference |

| Triphenylphosphine (TPP) | 1 | 27 | beilstein-journals.org |

| (4-Methoxyphenyl)diphenylphosphine (MMTPP) | 10 | 66 | beilstein-journals.org |

| Tris(4-methoxyphenyl)phosphine (T4MTPP) | 73 | 98 | beilstein-journals.org |

This table illustrates the impact of electron-donating groups on catalyst efficiency in oxa-Michael reactions. Data for this compound is not available in the cited source but its performance is expected to be high based on these trends.

Mechanistic Investigations and Reaction Pathways Involving Tris 2,6 Dimethoxyphenyl Phosphine

Mechanistic Insights into Phosphonium (B103445) Salt Formation from Epoxides

While specific mechanistic studies on the reaction of tris(2,6-dimethoxyphenyl)phosphine with epoxides to form phosphonium salts are not extensively detailed in the literature, analogies can be drawn from related systems involving bulky phosphines and epoxides. The reaction is a key step in processes like the catalytic fixation of carbon dioxide into cyclic carbonates.

The generally accepted mechanism involves the nucleophilic attack of the phosphine (B1218219) on one of the carbon atoms of the epoxide ring, leading to a zwitterionic intermediate. This ring-opening is subject to both steric and electronic effects. The electron-donating methoxy (B1213986) groups on DMPP enhance the nucleophilicity of the phosphorus atom, promoting the initial attack on the epoxide.

In the context of CO2 fixation catalyzed by tetraarylphosphonium salts, the reaction proceeds through the formation of a halohydrin intermediate, and the electronic properties of the phosphonium salt catalyst have been shown to influence the subsequent carbon dioxide insertion. nih.gov It is plausible that in the direct reaction of DMPP with an epoxide, a similar ring-opened intermediate is formed, which can then be trapped or undergo further reactions.

Desulfurization Mechanisms of this compound Sulfide (B99878)

The desulfurization of phosphine sulfides is a critical process, often investigated in the context of sulfur atom transfer reactions. While direct studies on the desulfurization of this compound sulfide are limited, computational studies on the desulfurization of alkyl thiyl radicals by trivalent phosphorus reagents provide valuable mechanistic insights. chemrxiv.org

These studies suggest a stepwise S-atom transfer process that proceeds through a distorted trigonal bipyramidal thiophosphoranyl radical intermediate. chemrxiv.org The rate of desulfurization and the rate-controlling step, which can be either an H-atom transfer or β-fragmentation of the thiophosphoranyl intermediate, are dependent on the structure of the thiol and the nature of the trivalent phosphorus reagent. chemrxiv.org For primary aliphatic thiols, the identity of the phosphorus reagent significantly influences the reaction kinetics. chemrxiv.org

Formation and Reactivity of Mercaptophosphonium and (Alkylthio)phosphonium Salts

The reaction of this compound with sulfur-containing electrophiles can lead to the formation of mercaptophosphonium and (alkylthio)phosphonium salts. These salts are characterized by a P-S bond and a positive charge on the phosphorus atom. The formation typically proceeds via a nucleophilic attack of the phosphine on the electrophilic sulfur atom.

The reactivity of these salts is influenced by the nature of the substituents on both the phosphorus and sulfur atoms. The electron-rich character of DMPP would stabilize the positive charge on the phosphorus atom, making the resulting phosphonium salt relatively stable. However, the P-S bond can still be cleaved under certain conditions, allowing for the transfer of the sulfur-containing group to other nucleophiles.

Nucleophilic Attack Dynamics in Metal-Ligand Systems

This compound is a widely used ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netethz.chresearchgate.netrsc.org The steric and electronic properties of DMPP play a crucial role in the dynamics of nucleophilic attack at the metal center and on coordinated substrates.

In palladium-catalyzed reactions, the bulky nature of DMPP promotes the formation of low-coordinate, highly reactive palladium(0) species. nih.gov Computational studies have shown that the steric bulk of phosphine ligands can be adjusted to the metal's environment, influencing the entire catalytic cycle. nih.gov For instance, in C-N coupling reactions, ylide-functionalized phosphines, which also feature significant steric bulk, facilitate the formation of low-coordinated palladium complexes that readily undergo oxidative addition and subsequent reductive elimination. nih.gov

The nucleophilic attack of the phosphine on a palladium precursor, such as Pd(OAc)2, can be a key step in the formation of the active Pd(0) catalyst. researchgate.net The dynamics of this process are influenced by factors such as the solvent and the presence of other bases. researchgate.net Furthermore, in catalytic cycles, the nucleophilic attack of a reactant on a palladium-coordinated substrate is a fundamental step. The electron-rich nature of DMPP can enhance the electron density at the palladium center, which in turn can influence the electrophilicity of the coordinated substrate and the rate of nucleophilic attack.

Computational Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex chemical reactions, including those involving bulky phosphines like DMPP. nih.govrsc.orgmdpi.com DFT calculations allow for the characterization of reaction intermediates and transition states, providing detailed insights into reaction pathways and energy barriers.

For example, in phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones, DFT studies have been used to map out multiple competing pathways and identify the most favorable one. rsc.org These calculations can reveal the structures of key intermediates, such as enolates and ylides, and the transition states connecting them. rsc.org

In the context of palladium catalysis, DFT calculations have been employed to study the oxidative addition of aryl chlorides to palladium(0) complexes bearing bulky phosphine ligands. nih.gov These studies have determined the activation barriers for this crucial step and have shown how they are influenced by the electronic and steric properties of the phosphine ligand. nih.gov For instance, with a bulky ylide-substituted phosphine, the calculated activation barrier for the oxidative addition of chlorobenzene (B131634) is low, consistent with the high reactivity observed experimentally. nih.gov

| Reaction Step | System | Calculated Activation Barrier (kJ·mol⁻¹) | Reference |

| Oxidative Addition | L1·Pd(dba) + Chlorobenzene | 49 | nih.gov |

| Oxidative Addition | L1·Pd(dba) + 4-Me-Chlorobenzene | 47 | nih.gov |

| Oxidative Addition | L1·Pd(dba) + 4-OMe-Chlorobenzene | 54 | nih.gov |

| Oxidative Addition | L1·Pd(dba) + 4-CN-Chlorobenzene | 51 | nih.gov |

L1 = Cy3P–C(Me)PCy2 (a bulky ylide-functionalized phosphine)

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical dative bond. nih.govyoutube.comnih.gov This "frustration" leads to unique reactivity, including the activation of small molecules like H2. Bulky phosphines, such as DMPP, are excellent candidates for the Lewis base component in FLPs.

Computational modeling has been instrumental in understanding the nature of the interactions within FLPs. nih.govyoutube.com DFT calculations have shown that the Lewis acid and base in an FLP can form a weakly-bound "encounter complex". nih.gov This complex is not held together by a direct P-B bond but rather by a multitude of weak non-covalent interactions, such as C-H···F interactions in the case of a fluorinated borane (B79455) Lewis acid. nih.gov

The geometry of the encounter complex is crucial for its reactivity. nih.gov Computational studies have identified both "active" and "non-reactive" conformations of the encounter complex. nih.gov In the active conformation, the lone pair of the phosphine is oriented towards the empty p-orbital of the borane, creating a reactive pocket for small molecule activation. nih.gov

| FLP System | Interaction Type | Key Computational Finding | Reference |

| P(mes)3 / B(C6F5)3 | Encounter Complex | Weakly-bound adduct stabilized by C-H···F interactions. | nih.gov |

| General FLP | H2 Activation | The reaction is rationalized by the pre-association of the acid and base in an encounter complex. | nih.gov |

| Phosphinimine-borane | Adduct vs. No Interaction | The ability to form an adduct depends on the substituents on the phosphinimine. | rsc.org |

The theoretical investigation of FLPs continues to provide deeper insights into their reactivity, with ongoing debates about the precise mechanism of H2 splitting, whether it is driven by synergistic electron transfers or polarization by a strong electric field. youtube.com

Kinetic and Mechanistic Analysis via Computational Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving organometallic catalysts. For phosphine ligands, computational approaches, particularly Density Functional Theory (DFT), provide invaluable insights into the kinetic and thermodynamic parameters that govern catalytic cycles. These studies help in understanding the influence of the ligand's steric and electronic properties on the stability of intermediates and the energy barriers of transition states.

While extensive computational studies have been conducted on a variety of phosphine ligands to probe their effects in catalytic reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, specific and detailed kinetic and mechanistic analyses via computational approaches for this compound are not extensively documented in the reviewed literature. researchgate.netnih.govrsc.org However, by examining the known structural characteristics of this ligand and drawing parallels with computational studies on analogous phosphines, a theoretical picture of its mechanistic behavior can be constructed.

The key structural feature of this compound is the presence of methoxy groups at both ortho positions of the three phenyl rings attached to the phosphorus atom. This substitution pattern imparts significant steric bulk and distinct electronic characteristics. The steric hindrance created by the six ortho-methoxy groups is expected to influence the coordination geometry of the metal center and the rates of associative and dissociative steps within a catalytic cycle. Generally, bulky phosphine ligands are known to promote reductive elimination, a crucial step in many cross-coupling reactions. sigmaaldrich.com

From an electronic standpoint, the methoxy groups are electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability can influence the oxidative addition step, where the metal center inserts into a substrate bond. sigmaaldrich.com Computational studies on other electron-rich phosphines have shown that increased electron density on the metal can facilitate this step. researchgate.net

A computational study on the closely related ligand, Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), in the context of oxa-Michael reactions, highlights the role of its high Lewis basicity. chemrxiv.orgrsc.orgrsc.org The proposed mechanism involves the formation of a zwitterionic intermediate, a pathway that is highly dependent on the nucleophilicity of the phosphine. chemrxiv.orgrsc.org Although this is not a transition-metal-catalyzed cross-coupling reaction, it underscores the potent electron-donating nature of phosphines with multiple methoxy substituents. It is reasonable to infer that this compound would exhibit similar strong Lewis basicity, which would be a key parameter in its catalytic activity.

A comprehensive computational analysis of this compound in a specific catalytic cycle, for instance, a palladium-catalyzed cross-coupling reaction, would typically involve the following steps:

Geometry Optimization: Calculation of the ground state geometries of the catalyst-ligand complex, substrates, intermediates, and transition states.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain thermodynamic data such as free energies.

Reaction Pathway Mapping: Locating the transition states that connect the different intermediates along the catalytic cycle and constructing a complete energy profile of the reaction.

Such a study would provide quantitative data on the activation energies for key steps like oxidative addition, transmetalation, and reductive elimination, thus offering a detailed kinetic and mechanistic understanding. While such specific data for this compound is not available in the provided search results, the general principles derived from computational studies on other phosphine ligands strongly suggest that its unique combination of steric bulk and electronic richness plays a defining role in its catalytic performance. researchgate.netnih.gov

Future computational investigations are necessary to fully elucidate the specific reaction pathways and kinetic profiles for reactions catalyzed by complexes of this compound.

Comparative Studies and Structure Activity Relationships of Tris 2,6 Dimethoxyphenyl Phosphine

Comparison with Other Triarylphosphines (e.g., Triphenylphosphine (B44618), Tris(2,4,6-trimethoxyphenyl)phosphine)

Tris(2,6-dimethoxyphenyl)phosphine, often abbreviated as TDMPP, exhibits distinct steric and electronic properties when compared to other common triarylphosphines like triphenylphosphine (TPP) and its close analog, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP). These differences significantly influence their efficacy and applicability as ligands in catalysis.

Steric Hindrance: The most notable feature of TDMPP is its significant steric bulk, a direct consequence of the six methoxy (B1213986) groups positioned at the ortho positions of the phenyl rings. This steric hindrance is quantified by the Tolman cone angle, which is approximately 170° for TDMPP. This is considerably larger than that of triphenylphosphine (145°), indicating a more crowded environment around the central phosphorus atom. ilpi.com This bulkiness can be advantageous in promoting the dissociation of the phosphine (B1218219) ligand from a metal center, a crucial step in many catalytic cycles. ilpi.com

Electronic Properties: The methoxy groups in TDMPP are electron-donating, which increases the electron density on the phosphorus atom and enhances its Lewis basicity. This makes TDMPP a stronger nucleophile compared to TPP. The pKa of TDMPP is around 10, significantly higher than that of TPP, which is 2.7. However, the electronic effects in TDMPP are somewhat moderated compared to tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), where additional methoxy groups at the para positions further increase electron density. rsc.orgchemrxiv.org

Catalytic Activity: In applications such as oxa-Michael reactions, TDMPP has demonstrated superior performance over other arylphosphines. Studies have shown that TTMPP, a closely related phosphine, exhibits significantly higher activity than other arylphosphine-based Lewis bases and performs comparably to strong phosphazene bases under concentrated conditions. rsc.orgchemrxiv.orgrsc.org The high catalytic activity is attributed to the enhanced nucleophilicity of the phosphorus center. For instance, in the polymerization of diacrylates and diols, TTMPP has proven to be an effective catalyst. rsc.orgrsc.org While TDMPP's catalytic prowess is notable, TTMPP is often considered a benchmark for highly active phosphine catalysts in certain reactions. rsc.orgchemrxiv.orgrsc.org

| Ligand | Tolman Cone Angle (°) | pKa | Key Features |

| This compound (TDMPP) | ~170 | ~10 | High steric bulk, strong electron-donating capacity. |

| Triphenylphosphine (TPP) | 145 | 2.7 | Lower steric bulk and weaker electron donor compared to TDMPP. |

| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | Larger than TDMPP | Higher than TDMPP | Very strong nucleophile and Lewis base, highly active catalyst. rsc.orgchemrxiv.org |

Steric and Electronic Effects of Substituents on Reactivity and Basicity

The substituents on the aryl rings of triarylphosphines play a pivotal role in modulating their reactivity and basicity through a combination of steric and electronic effects.

Steric Effects: The size and position of substituents dictate the steric environment around the phosphorus atom. Bulky groups at the ortho positions, as seen in TDMPP, create significant steric hindrance. This steric bulk can influence the coordination geometry of metal complexes and the rate of ligand exchange. ilpi.com For instance, increased steric hindrance can accelerate reactions where ligand dissociation is the rate-determining step. ilpi.com

Electronic Effects: The electronic nature of the substituents alters the electron density on the phosphorus atom. Electron-donating groups, such as the methoxy groups in TDMPP, increase the electron density, making the phosphine a stronger Lewis base and a more potent nucleophile. manchester.ac.uk Conversely, electron-withdrawing groups decrease the basicity and nucleophilicity. ilpi.com These electronic modifications directly impact the phosphine's ability to donate its lone pair of electrons to a metal center, thereby influencing the stability and reactivity of the resulting metal complex. ilpi.com The interplay of these effects allows for the fine-tuning of a ligand's properties for specific catalytic applications. manchester.ac.uk

Influence of Ortho-Methoxy Groups on Ligand Performance

The presence of methoxy groups at the ortho positions of the phenyl rings in TDMPP has a profound and multifaceted impact on its performance as a ligand.

Enhanced Basicity and Nucleophilicity: The primary electronic effect of the ortho-methoxy groups is the donation of electron density to the phosphorus atom through resonance. This makes TDMPP a significantly stronger Lewis base and nucleophile compared to unsubstituted or para-substituted analogs. This enhanced nucleophilicity is crucial for its catalytic activity in various reactions. rsc.org

Steric Shielding: The ortho-methoxy groups create a sterically crowded environment around the phosphorus atom. This steric bulk can stabilize metal complexes by preventing unwanted side reactions or ligand degradation.

Hemilability: The oxygen atoms of the ortho-methoxy groups can act as hemilabile coordinating sites. This means they can weakly and reversibly coordinate to a metal center. This property can be advantageous in catalysis by allowing for the temporary stabilization of intermediates while also providing an open coordination site for substrate binding.

Correlation between Electronic Properties and Catalytic Performance

A strong correlation exists between the electronic properties of a phosphine ligand and its performance in a catalytic reaction. The electronic nature of the ligand directly influences the electronic environment of the metal center it is coordinated to.

For TDMPP, its strong electron-donating character, a result of the ortho-methoxy groups, enriches the electron density at the metal center in its complexes. This has several important consequences for catalysis:

Stabilization of Low-Oxidation States: The increased electron density on the metal helps to stabilize low-oxidation-state intermediates, which are often key species in catalytic cycles such as those in palladium-catalyzed cross-coupling reactions.

Enhanced Reactivity: By making the metal center more electron-rich, the ligand can enhance its reactivity towards certain substrates. For example, in oxidative addition steps, a more electron-rich metal can more readily donate electrons to activate a substrate.

Tuning of Catalytic Activity: The ability to modify the electronic properties of the phosphine ligand by changing substituents allows for the fine-tuning of the catalytic activity. This principle is fundamental to the rational design of catalysts for specific transformations. manchester.ac.uk Studies on various triarylphosphines have shown a good correlation between their anodic peak potentials (an indicator of electron-donating ability) and their performance in certain catalytic reactions. researchgate.net

Analysis of Solvent Effects on Catalytic Activity

In the context of catalysis involving phosphine ligands like TDMPP, solvent effects can manifest in several ways:

Solvation of Catalyst and Substrates: The solubility of the catalyst and reactants in the chosen solvent is a primary consideration. Poor solubility can lead to heterogeneous reaction conditions and lower reaction rates.

Stabilization of Intermediates: Polar solvents can stabilize charged or polar intermediates in a catalytic cycle, potentially lowering the activation energy of certain steps.

Coordination to the Metal Center: Some solvents can coordinate to the metal center, competing with the substrate or the phosphine ligand itself. This can either inhibit or, in some cases, promote catalysis depending on the specific mechanism. epfl.ch

Concentration Dependence: The activity of some catalysts, including those based on electron-rich phosphines, can be highly dependent on the concentration. rsc.orgchemrxiv.orgrsc.org Dilution with a solvent can sometimes have a negative impact on catalytic activity. rsc.orgchemrxiv.orgrsc.org For instance, studies on the related TTMPP have shown that its catalytic activity is more sensitive to dilution in nonpolar aprotic or polar aprotic solvents like toluene (B28343) or dimethylformamide, while the use of a polar protic solvent like t-butanol can mitigate this negative effect. rsc.orgchemrxiv.orgrsc.org

Oxidation Stability and Practical Considerations in Catalysis

A crucial practical consideration for the use of phosphine ligands in catalysis is their stability towards oxidation. nih.gov Many phosphines are sensitive to air and can be oxidized to the corresponding phosphine oxide. manchester.ac.uk This oxidation process is detrimental as the phosphine oxide is generally not catalytically active and can even act as a catalyst poison.

The steric bulk of TDMPP, conferred by the ortho-methoxy groups, provides a degree of protection against oxidation. The crowded environment around the phosphorus atom hinders the approach of oxidizing agents. However, TDMPP is still considered air-sensitive, and handling under an inert atmosphere is recommended for optimal performance.

Studies on the closely related and sterically hindered tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) have provided insights into the oxidation stability of such electron-rich phosphines. Research has shown that TTMPP has limited but acceptable stability to oxygen for practical work in air. rsc.orgrsc.org Its stability is influenced by the solvent and exposure to light. For example, TTMPP is relatively stable in the solid state and in benzene (B151609) solution when stored in the dark. rsc.org However, in solvents like acetone (B3395972), oxidation is more significant, and light exposure dramatically accelerates the oxidation process. rsc.org These findings underscore the importance of careful handling and storage of electron-rich phosphine ligands to maintain their catalytic efficacy.

Emerging Research Directions and Future Perspectives for Tris 2,6 Dimethoxyphenyl Phosphine

Novel Applications in Homogeneous Catalysis

While TDMPP has been utilized as a ligand in various palladium-catalyzed cross-coupling reactions, ongoing research seeks to expand its application to more challenging and novel transformations. Its steric bulk and electron-donating nature make it a promising candidate for reactions that benefit from enhanced catalyst stability and reactivity.

Current research is focused on leveraging these properties in a variety of catalytic processes:

Palladium-Mediated Cross-Coupling Reactions: TDMPP is an effective ligand for a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Hiyama, Negishi, Sonogashira, and Stille couplings. sigmaaldrich.com It is also employed in copper-mediated dimerization and benzannulation reactions. sigmaaldrich.com

Aza-Morita-Baylis-Hillman (aza-MBH) Reactions: This phosphine (B1218219) serves as a catalyst in three-component aza-MBH reactions, which are crucial for the atom-economic synthesis of nitrogen-containing heterocycles and ynenoates from alkynes. sigmaaldrich.comalfachemic.com

Enantioselective Aldol (B89426) Reactions: The steric hindrance provided by TDMPP makes it a candidate for use in enantioselective aldol reactions, aiming to produce chiral building blocks with high selectivity. sigmaaldrich.comalfachemic.com

Oxycyclizations of Allendiols: TDMPP has shown utility as a catalyst in the oxycyclization of allendiols, a key step in the synthesis of various cyclic ethers. sigmaaldrich.comalfachemic.com

A comparative look at the performance of related phosphine ligands in specific reactions can offer insights into the potential of TDMPP. For instance, in palladium-catalyzed amidation of five-membered heterocycles, bulky biaryl phosphine ligands have demonstrated superior performance, suggesting that the steric profile of TDMPP could be advantageous in similar challenging coupling reactions. nih.gov

Catalytic Applications of Tris(2,6-dimethoxyphenyl)phosphine

| Reaction Type | Metal | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Formation of C-C bonds. | sigmaaldrich.com |

| Heck Reaction | Palladium | Formation of substituted alkenes. | sigmaaldrich.com |

| Sonogashira Coupling | Palladium/Copper | Formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. | sigmaaldrich.com |

| Aza-Morita-Baylis-Hillman Reaction | - | Atom-economic synthesis of N-heterocycles. | sigmaaldrich.comalfachemic.com |

| Enantioselective Aldol Reactions | - | Synthesis of chiral building blocks. | sigmaaldrich.comalfachemic.com |

Design of Water-Soluble this compound Analogues

The development of water-soluble phosphine ligands is a significant area of research aimed at creating more sustainable and environmentally friendly catalytic processes. ua.eduresearchgate.net Aqueous-phase catalysis simplifies catalyst-product separation and allows for catalyst recycling, which is both economically and environmentally beneficial. researchgate.net While specific water-soluble analogues of TDMPP have not been extensively reported, the principles for their design can be extrapolated from existing research on other water-soluble phosphines.

Strategies for imparting water solubility to phosphine ligands typically involve the introduction of hydrophilic functional groups, such as sulfonates, carboxylates, or poly(ethylene glycol) (PEG) chains, onto the ligand backbone. oup.comtandfonline.com For TDMPP, this could involve:

Sulfonation: Introducing sulfonate groups onto the phenyl rings of the TDMPP structure would significantly enhance its water solubility. This approach has been successfully applied to other triarylphosphines to create effective water-soluble ligands like TPPTS (tris(3-sulfonatophenyl)phosphine). researchgate.net